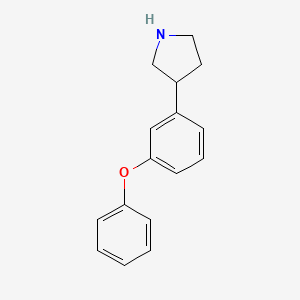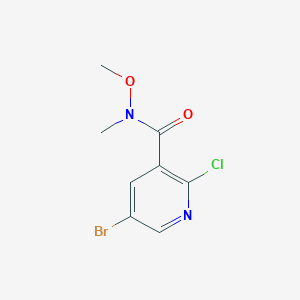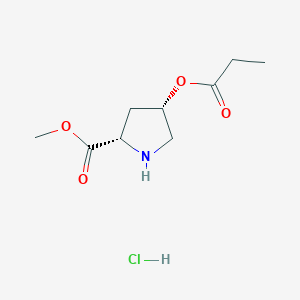
1,4-Dibromo-2-(phenylmethoxy)-benzene
Vue d'ensemble
Description
1,4-Dibromo-2-(phenylmethoxy)-benzene is an organic compound characterized by the presence of two bromine atoms and a phenylmethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2-(phenylmethoxy)-benzene typically involves the bromination of 2-(phenylmethoxy)-benzene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dibromo-2-(phenylmethoxy)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 1,4-dihydroxy-2-(phenylmethoxy)-benzene or 1,4-diamino-2-(phenylmethoxy)-benzene.
Oxidation: Formation of 1,4-dibromo-2-(phenylmethoxy)benzaldehyde or 1,4-dibromo-2-(phenylmethoxy)benzoic acid.
Reduction: Formation of 1,4-dihydro-2-(phenylmethoxy)-benzene.
Applications De Recherche Scientifique
1,4-Dibromo-2-(phenylmethoxy)-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Explored for its potential as a building block in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-2-(phenylmethoxy)-benzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in substitution reactions, the bromine atoms act as leaving groups, facilitating the nucleophilic attack by other species. In oxidation reactions, the phenylmethoxy group undergoes electron transfer processes, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of the phenylmethoxy group.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of the phenylmethoxy group.
1,4-Dibromo-2,5-dihydroxybenzene: Features hydroxyl groups instead of the phenylmethoxy group.
Uniqueness: 1,4-Dibromo-2-(phenylmethoxy)-benzene is unique due to the presence of the phenylmethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the phenylmethoxy group can influence the reactivity and selectivity of chemical reactions.
Propriétés
IUPAC Name |
1,4-dibromo-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBIFYIKNYMRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S,4S)-4-[(cyclopropylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426410.png)
![3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426413.png)
![Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426415.png)

![3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426419.png)
![2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426420.png)
![3-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426421.png)
![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)


![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)


